
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid” is a derivative of indole, which is a heterocyclic aromatic organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The Boc-AAILs have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
6-N-Boc-Aminoindole-4-carboxylic acid serves as a valuable building block in peptide chemistry. Researchers use it to introduce indole moieties into peptide sequences. The Boc (tert-butoxycarbonyl) protecting group ensures stability during peptide synthesis, allowing for subsequent deprotection and functionalization. Additionally, this compound can be incorporated into peptide libraries for drug discovery and bioactivity studies .
Helical Peptide Design
The compound’s indole ring contributes to helical secondary structures in peptides. Scientists exploit this property to design water-soluble, highly helical peptides. These peptides find applications in drug delivery, protein-protein interactions, and biomaterials. By incorporating 6-N-Boc-Aminoindole-4-carboxylic acid, researchers can enhance peptide stability and helicity .
Drug Impurity Reference Standard
As a reference substance for drug impurities, 6-N-Boc-Aminoindole-4-carboxylic acid aids in quality control during pharmaceutical development. Its characterization and quantification help ensure drug safety and efficacy. Regulatory agencies require thorough analysis of impurities, making this compound essential for pharmaceutical companies .
Chemical Biology and Bioconjugation
Researchers use 6-N-Boc-Aminoindole-4-carboxylic acid to functionalize proteins, peptides, and other biomolecules. By attaching this compound to specific amino acids, they create bioconjugates for targeted drug delivery, imaging, and diagnostics. The Boc protecting group facilitates selective modification without interfering with biological activity .
Photophysical Studies
The indole ring in this compound exhibits interesting photophysical properties. Scientists study its fluorescence behavior, quantum yield, and excited-state dynamics. These investigations contribute to our understanding of molecular interactions, photochemistry, and light-responsive materials .
Materials Science and Surface Modification
6-N-Boc-Aminoindole-4-carboxylic acid can be incorporated into polymer matrices or used for surface modification. Its indole functionality allows for covalent attachment to surfaces, enabling the development of functional coatings, sensors, and bioactive materials. Researchers explore its use in biosensors, drug-eluting stents, and tissue engineering scaffolds .
Mecanismo De Acción
Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-8-6-10(12(17)18)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJJEUIQUAFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(Benzooxazol-2-ylsulfanyl)-ethyl]-3-methyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2912721.png)
![1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2912722.png)
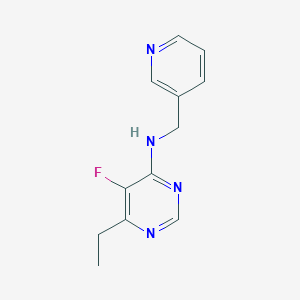
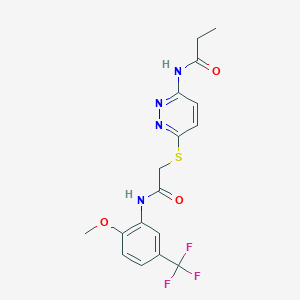
![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)
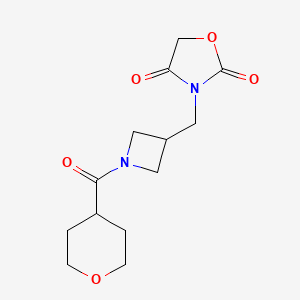
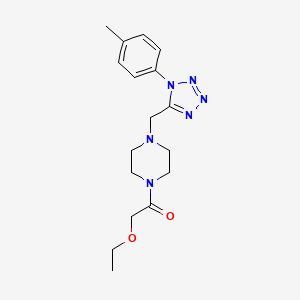
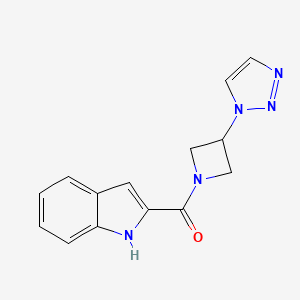
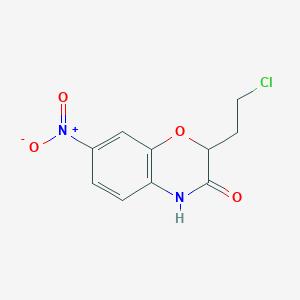
![N-(3,5-dimethoxyphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2912741.png)
